Covalent Staining for Accelerated MS Sample Prep
Uniblue A staining identified 13 proteins exclusively not detected with Coomassie staining in the same over-expressed E. coli MalE-lacZα band, while Coomassie identified 8 proteins not seen with Uniblue A; 12 proteins were common to both methods [1]. Uniblue A's covalent, lysine-directed reaction with proteins [2] eliminates the de-staining step required for MS analysis, drastically shortening the sample preparation workflow [3]. Uniblue A-stained proteins exhibit detectable mass shifts (~500 Da per covalently attached dye molecule), which can be accounted for in MS data analysis [1].
| Evidence Dimension | Number of proteins exclusively identified |
|---|---|
| Target Compound Data | 13 proteins |
| Comparator Or Baseline | Coomassie staining: 8 proteins |
| Quantified Difference | 5 more proteins exclusively identified with Uniblue A (13 vs 8); 12 proteins common to both methods |
| Conditions | 1D SDS-PAGE of putative E. coli MalE-lacZα over-expression band; ProteinProphet score threshold 0.9 |
Why This Matters
The differential protein coverage and elimination of de-staining steps directly impact MS workflow efficiency and proteomic discovery potential, making Uniblue A a strategic alternative when Coomassie-based protocols fail to detect target analytes or when time-critical analysis is required.
- [1] Mata-Gomez, M. A., et al. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLoS ONE, 7(2), e31438. DOI: 10.1371/journal.pone.0031438 View Source
- [2] Hoffmann, M., et al. (2013). Lysine-directed staining of proteins for MS-based analyses. Proteomics, 13(10–11), 1686–1694. DOI: 10.1002/pmic.201200468 View Source
- [3] Mata-Gomez, M. A., et al. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. PLoS ONE, 7(2), e31438. DOI: 10.1371/journal.pone.0031438 View Source
